Methyl 3-bromo-4-methoxy-2-methylbenzoate
Overview
Description
Methyl 3-bromo-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl ester group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-methoxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2-methylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification process is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and esterification steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-bromo-4-methoxy-2-methylbenzyl alcohol.
Oxidation: Formation of 3-bromo-4-methoxy-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-methoxy-2-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom and ester group are key reactive sites. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The methoxy group can also influence the compound’s reactivity by donating electron density to the benzene ring, making it more susceptible to electrophilic substitution.
Comparison with Similar Compounds
Methyl 3-bromo-4-methoxy-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 3-bromo-4-methoxybenzoate: Lacks the methyl group, which can influence its physical and chemical properties.
Methyl 3-bromo-2-methylbenzoate:
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 3-bromo-4-methoxy-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(13-2)9(6)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZXQQWQJVLGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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